molecular formula C21H21N9 B13736855 N,N',N

N,N',N"-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B13736855
M. Wt: 399.5 g/mol
InChI Key: QJKJFKBJHHPJLT-UHFFFAOYSA-N
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Description

N,N’,N’-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine is an organic compound that belongs to the class of triazine derivatives It is characterized by the presence of three aminophenyl groups attached to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with three equivalents of 3-aminophenylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the aminophenyl groups.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and solvent choice, can be fine-tuned to maximize yield and purity. The product is typically purified by recrystallization or column chromatography.

Types of Reactions:

    Oxidation: N,N’,N’-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine can undergo oxidation reactions, where the amino groups are converted to nitro groups using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding triazine derivative with reduced amino groups using reducing agents such as lithium aluminum hydride.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles in the presence of a base.

Major Products Formed:

    Oxidation: Tris(3-nitrophenyl)-1,3,5-triazine-2,4,6-triamine.

    Reduction: Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine with reduced amino groups.

    Substitution: Tris(3-substituted phenyl)-1,3,5-triazine-2,4,6-triamine.

Scientific Research Applications

N,N’,N’-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its triazine core provides a stable platform for further functionalization.

    Biology: The compound can be used in the development of bioactive molecules and as a ligand in coordination chemistry.

    Industry: Used in the production of polymers, dyes, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’,N’-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the triazine core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    Tris(4-aminophenyl)amine: Similar structure but with different substitution pattern.

    Tris(2-aminophenyl)amine: Another isomer with different properties.

    Tris(3-nitrophenyl)amine: Oxidized derivative with different reactivity.

Uniqueness: N,N’,N’-Tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its triazine core provides stability, while the aminophenyl groups offer sites for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H21N9

Molecular Weight

399.5 g/mol

IUPAC Name

2-N,4-N,6-N-tris(3-aminophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C21H21N9/c22-13-4-1-7-16(10-13)25-19-28-20(26-17-8-2-5-14(23)11-17)30-21(29-19)27-18-9-3-6-15(24)12-18/h1-12H,22-24H2,(H3,25,26,27,28,29,30)

InChI Key

QJKJFKBJHHPJLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC=CC(=C3)N)NC4=CC=CC(=C4)N)N

Origin of Product

United States

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